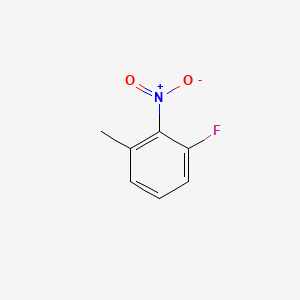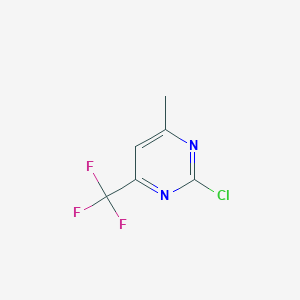
2-氯-4-甲基-6-(三氟甲基)嘧啶
描述
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position of the pyrimidine ring.
科学研究应用
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Pyrimidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
生化分析
Biochemical Properties
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the behavior of various cell types, leading to changes in cellular activities and functions . These effects are crucial for understanding how the compound can be used in therapeutic settings and its potential impact on cellular health.
Molecular Mechanism
At the molecular level, 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity and adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes . Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation . These interactions are essential for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine involves the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate in the presence of absolute ethanol under ice bath conditions . The reaction is monitored using thin-layer chromatography (TLC) until the raw material is completely consumed.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, amines, and thiols. Reaction conditions often involve the use of solvents such as ethanol and the application of heat or cooling to control the reaction rate and yield.
Major Products Formed
The major products formed from reactions involving 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding aminopyrimidine derivative.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine include:
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
The uniqueness of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a chlorine atom and a trifluoromethyl group on the pyrimidine ring can influence its electronic characteristics and interactions with other molecules, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJYYMZHEQUQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600561 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241164-09-0 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)
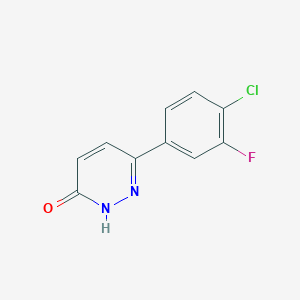
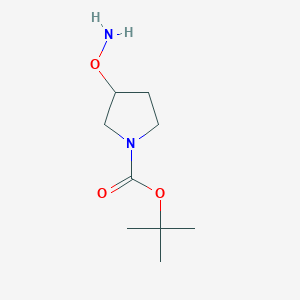
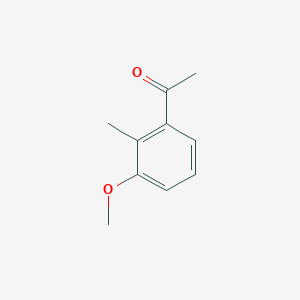
![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)
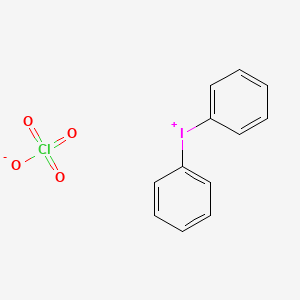
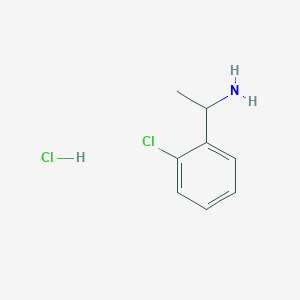


![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)
